molecular formula C7H10O4 B14249632 (4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one CAS No. 514205-04-0

(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one

Cat. No.: B14249632
CAS No.: 514205-04-0
M. Wt: 158.15 g/mol
InChI Key: HAANJZCKWHVEEU-QTSITTDLSA-N
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Description

(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one is a unique organic compound characterized by its three hydroxyl groups and a methyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the oxidation of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
  • (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

514205-04-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-7(11)5(9)3-2-4(8)6(7)10/h2-4,6,8,10-11H,1H3/t4-,6-,7-/m0/s1

InChI Key

HAANJZCKWHVEEU-QTSITTDLSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H](C=CC1=O)O)O)O

Canonical SMILES

CC1(C(C(C=CC1=O)O)O)O

Origin of Product

United States

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